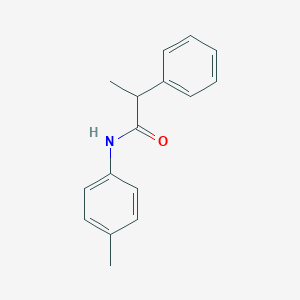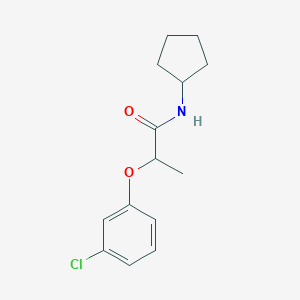
N-(4-methylphenyl)-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-phenylpropanamide, commonly known as N-Methyl-2-phenylpropanamide (NMPP), is a chemical compound that belongs to the amide class of organic compounds. NMPP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
作用機序
The exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through multiple pathways. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's and Parkinson's diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily purified through various analytical techniques. Furthermore, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on N-(4-methylphenyl)-2-phenylpropanamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the development of novel derivatives of this compound with improved solubility and bioavailability can enhance its potential as a therapeutic agent. Additionally, the investigation of the molecular mechanisms underlying the therapeutic effects of this compound can provide insights into the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(4-methylphenyl)-2-phenylpropanamide involves the reaction between 4-methylbenzoyl chloride and 2-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction occurs through an amide bond formation mechanism and yields this compound as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Furthermore, this compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)17-16(18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
InChIキー |
MCEUKTWQYBYIIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)







![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

